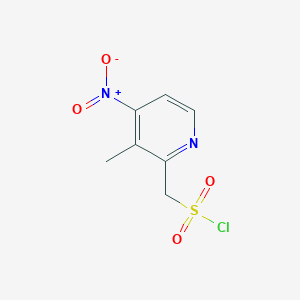
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₇ClN₂O₄S It is a derivative of pyridine, featuring a nitro group at the 4-position, a methyl group at the 3-position, and a methanesulfonyl chloride group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride typically involves the nitration of 3-methylpyridine followed by sulfonylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyridine ring. The resulting 3-methyl-4-nitropyridine is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Pyridine or triethylamine as a base, with nucleophiles like amines or alcohols.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides, sulfonates, or sulfonyl thiols.
Reduction: Formation of 3-methyl-4-aminopyridin-2-yl)methanesulfonyl chloride.
Oxidation: Formation of 3-carboxy-4-nitropyridin-2-yl)methanesulfonyl chloride.
科学的研究の応用
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the pyridine ring, used in similar substitution reactions.
4-Nitropyridine: Lacks the methanesulfonyl chloride group but shares the nitro-pyridine structure.
3-Methylpyridine: Lacks both the nitro and methanesulfonyl chloride groups but serves as a precursor in the synthesis.
Uniqueness
(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride is unique due to the combination of functional groups that confer distinct reactivity patterns. The presence of both a nitro group and a methanesulfonyl chloride group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C7H7ClN2O4S |
|---|---|
分子量 |
250.66 g/mol |
IUPAC名 |
(3-methyl-4-nitropyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O4S/c1-5-6(4-15(8,13)14)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3 |
InChIキー |
LCVOBVXYERCEST-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1CS(=O)(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



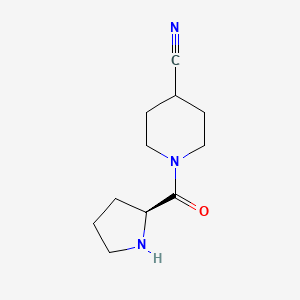
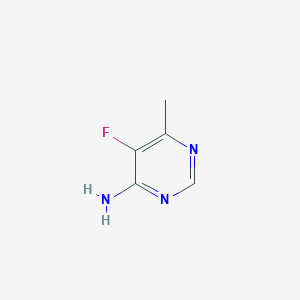
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
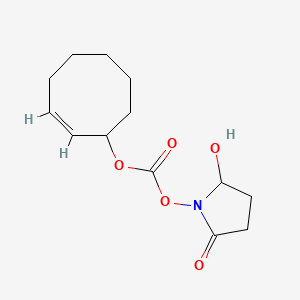
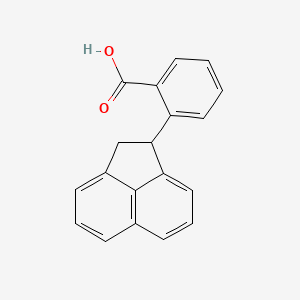
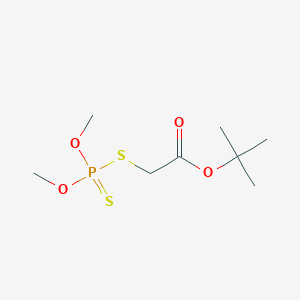
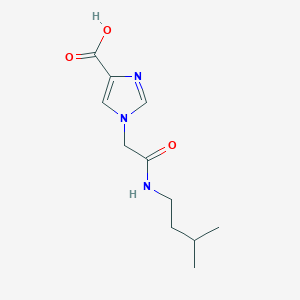
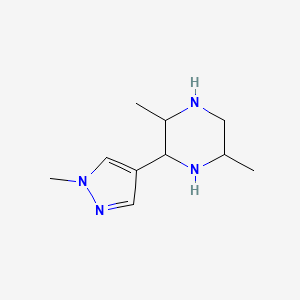

![(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)

